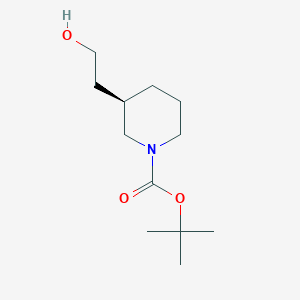

(R)-1-N-Boc-Piperidine-3-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXABICKZWDHPIP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654179 | |

| Record name | tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389889-62-7 | |

| Record name | tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 389889-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Chiral Synthon: An In-depth Technical Guide to (R)-1-N-Boc-Piperidine-3-ethanol

For Researchers, Scientists, and Drug Development Professionals

(R)-1-N-Boc-piperidine-3-ethanol , a chiral piperidine derivative, has emerged as a pivotal building block in modern organic and medicinal chemistry. Its unique structural features, combining a Boc-protected nitrogen within a piperidine ring and a primary alcohol functional group at a chiral center, make it a versatile synthon for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in synthesis. These properties dictate its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |

| Molecular Weight | 229.32 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 324.066 °C at 760 mmHg | [3] |

| Density | 1.043 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents | [4] |

| Storage | 2-8°C, sealed in a dry environment | [5] |

The Art of Synthesis: Accessing a Key Chiral Intermediate

The enantioselective synthesis of this compound is a critical aspect of its utility, as stereochemistry often plays a decisive role in the pharmacological activity of a drug candidate. Several synthetic strategies have been developed to access this chiral molecule with high enantiopurity.

A common and effective approach involves the stereoselective reduction of a prochiral ketone precursor, N-Boc-3-piperidone, followed by functional group manipulation.

Experimental Protocol: Enantioselective Synthesis via Asymmetric Reduction

This protocol outlines a general, two-step approach for the synthesis of this compound.

Step 1: Asymmetric Reduction of N-Boc-3-piperidone to (R)-1-Boc-3-hydroxypiperidine

The enantioselective reduction of N-Boc-3-piperidone can be achieved using various methods, including enzymatic reduction or chiral catalysts.[6]

-

Materials:

-

N-Boc-3-piperidone

-

Ketoreductase enzyme (e.g., KRED 110) or a chiral reducing agent (e.g., (R)-CBS catalyst with a borane source)[6]

-

Co-factor (e.g., NAD⁺) and a regeneration system (e.g., glucose/glucose dehydrogenase) for enzymatic reactions[6]

-

Appropriate buffer (e.g., triethanolamine HCl) and solvent (e.g., isopropanol)[6]

-

-

Procedure (Enzymatic Reduction Example): [6]

-

Prepare a reaction mixture containing N-Boc-3-piperidone dissolved in a suitable solvent (e.g., isopropanol).

-

Add the ketoreductase enzyme, NAD⁺, and the co-factor regeneration system to a buffered solution.

-

Combine the substrate solution with the enzyme mixture and stir at a controlled temperature (e.g., 30 °C) for 24 hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, work up the reaction by extracting the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting (R)-1-Boc-3-hydroxypiperidine by column chromatography.

-

Step 2: Conversion of (R)-1-Boc-3-hydroxypiperidine to this compound

This step involves a one-carbon homologation of the alcohol, which can be achieved through various synthetic routes, such as conversion to a leaving group followed by displacement with a cyanide source and subsequent reduction. A more direct approach involves a Wittig-type reaction followed by hydroboration-oxidation.

-

Materials:

-

(R)-1-Boc-3-hydroxypiperidine

-

Oxidizing agent (e.g., PCC or Swern oxidation reagents)

-

Wittig reagent (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium)

-

Hydroboration reagent (e.g., 9-BBN) followed by oxidative workup (e.g., hydrogen peroxide and sodium hydroxide)

-

-

Procedure (Illustrative):

-

Oxidize (R)-1-Boc-3-hydroxypiperidine to the corresponding aldehyde, (R)-tert-butyl 3-formylpiperidine-1-carboxylate.

-

Perform a Wittig reaction with methyltriphenylphosphonium bromide to form the terminal alkene, (R)-tert-butyl 3-vinylpiperidine-1-carboxylate.

-

Subject the alkene to hydroboration-oxidation to yield the primary alcohol, this compound.

-

Purify the final product by column chromatography.

-

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (a complex series of multiplets between 1.0 and 4.0 ppm), and the ethanol side chain (multiplets for the -CH₂-CH₂-OH group). The protons on the carbon bearing the hydroxyl group would appear as a triplet around 3.6 ppm.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm, the quaternary carbon of the Boc group around 80 ppm, and the methyl carbons of the Boc group around 28 ppm. The carbons of the piperidine ring and the ethanol side chain would appear in the range of 20-70 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A strong absorption around 1690 cm⁻¹ will be indicative of the C=O stretching of the Boc protecting group.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺. Fragmentation patterns would include the loss of the Boc group or parts of it, as well as cleavage of the ethanol side chain.

A Versatile Tool in Medicinal Chemistry

The true value of this compound lies in its application as a chiral building block for the synthesis of a wide array of pharmaceutical agents. The piperidine moiety is a common scaffold in many approved drugs, and the presence of a chiral handle allows for the precise construction of stereochemically defined molecules, which is often critical for their biological activity and safety profile.

Applications in Drug Discovery:

-

Kinase Inhibitors: The piperidine scaffold can be functionalized to interact with the hinge region and other key binding pockets of various kinases, which are important targets in cancer therapy and inflammatory diseases.[7][8]

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins involved in a multitude of physiological processes. Piperidine-containing molecules have been successfully developed as modulators of various GPCRs.[9][10] The chiral ethanol side chain of this compound can be further elaborated to introduce functionalities that enhance binding affinity and selectivity.

-

Other Therapeutic Areas: The versatility of this synthon allows for its incorporation into molecules targeting a diverse range of therapeutic areas, including neuroscience, metabolic disorders, and infectious diseases.

Caption: Key application areas of this compound.

Safety and Handling: A Researcher's Responsibility

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.[5]

Conclusion: A Key Player in Chiral Synthesis

This compound stands as a testament to the power of chiral synthons in modern drug discovery. Its well-defined stereochemistry and versatile functional groups provide chemists with a powerful tool to construct novel and complex molecules with the potential for significant therapeutic impact. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of building blocks like this compound will undoubtedly increase, solidifying its role as a cornerstone of contemporary medicinal chemistry.

References

- Sigma-Aldrich. tert-Butyl 3-(2-hydroxyethyl)

- PubChem. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

- PubChem. tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.

- Sethi, M. K., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(4), 366-373.

- BLDpharm. (R)

- Discovery, U. C. L. (2024). RSC Medicinal Chemistry-RESEARCH ARTICLE.

- CymitQuimica. tert-Butyl 3-(2-hydroxyethyl)

- Fisher Scientific. N-(2-Hydroxyethyl)

- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE....

- Chemrio. 3-(2-Hydroxyethyl)Piperidine-1-Carboxylic Acid Tert-Butyl Ester.

- Pharmaffiliates. tert-Butyl (R)

- ResearchGate. Enantioselective synthesis of (S)

- Open Research@CSIR-NIScPR.

- Google Patents. CN104093699A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

- BenchChem. Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis.

- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine.

- National Center for Biotechnology Information.

- ResearchGate. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids | Request PDF.

- Home Sunshine Pharma. Tert-Butyl 3-(2-hydroxyethyl)

- PubChemLite. Tert-butyl 3-(1-amino-2-hydroxyethyl)

- ChemicalBook. tert-butyl 3-(2-ethoxy-2-oxoethyl)

- iChemical. (R)-tert-butyl 3-(2-oxoethyl)

- LookChem. Tert-butyl 2-(2-hydroxyethyl)

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- National Institutes of Health. Icaridin | C12H23NO3 | CID 125098 - PubChem.

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

- Google Patents.

- bioRxiv.

- ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).

- PubMed. Phosphoinositide-3-kinase inhibitors: evaluation of substituted alcohols as replacements for the piperazine sulfonamide portion of AMG 511.

- BenchChem. Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.

- Oreate AI Blog.

- National Center for Biotechnology Information.

- PubChemLite. Tert-butyl 3-(1-hydroxyethyl)

- CP Lab Safety. tert-butyl 3-(2-oxoethyl)

- National Institute of Standards and Technology. Di-tert-butyl peroxide.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate [cymitquimica.com]

- 3. Tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS 146667-84-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Technical White Paper on Icaridin (Hydroxyethyl Piperidine Carboxylate) - Oreate AI Blog [oreateai.com]

- 5. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 146667-84-7 [sigmaaldrich.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Phosphoinositide-3-kinase inhibitors: evaluation of substituted alcohols as replacements for the piperazine sulfonamide portion of AMG 511 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-N-Boc-Piperidine-3-ethanol synthesis from chiral precursors

An In-Depth Technical Guide to the Synthesis of (R)-1-N-Boc-Piperidine-3-ethanol from Chiral Precursors

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex pharmaceutical agents where stereochemistry is critical for therapeutic efficacy. This guide provides an in-depth exploration of robust and scalable synthetic strategies for its preparation, designed for researchers, chemists, and drug development professionals. We will dissect three core methodologies: chemoenzymatic synthesis via asymmetric reduction, chiral pool synthesis originating from natural amino acids, and a strategy involving chiral resolution coupled with functional group manipulation. Each section elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Chiral 3-(Hydroxymethyl)piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic motifs in pharmaceuticals and natural products.[1] When substituted at the 3-position with a defined stereocenter, these scaffolds become critical components for establishing specific molecular interactions with biological targets. The (R)-enantiomer of 1-N-Boc-piperidine-3-ethanol, in particular, offers a stable, protected, and functionalized chiral core. The Boc (tert-butoxycarbonyl) group provides robust protection under a wide range of conditions while being readily removable, and the primary alcohol serves as a versatile handle for further synthetic elaboration.

This guide moves beyond a simple recitation of steps, focusing instead on the strategic decisions that underpin the synthesis of this high-value intermediate.

Strategy 1: Chemoenzymatic Synthesis via Asymmetric Reduction of a Prochiral Ketone

The most direct route to a chiral 3-hydroxypiperidine core involves the asymmetric reduction of the prochiral ketone, 1-Boc-3-piperidone. This strategy is highly attractive for its efficiency and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (e.e.). The key to this approach lies in the use of ketoreductase (KRED) enzymes, which act as powerful biocatalysts.

Mechanistic Rationale

Ketoreductases, often paired with a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose), deliver a hydride to one specific face of the ketone's carbonyl group. The choice of enzyme dictates the stereochemical outcome. While many commercially available KREDs produce the (S)-enantiomer, (R)-selective enzymes are also accessible and are crucial for this synthesis.[2] The reaction is typically driven to completion by the cofactor regeneration cycle, making it highly efficient.

The overall transformation can be visualized as a two-step process occurring in a single pot: the enzymatic reduction of the ketone and the continuous regeneration of the NADPH or NADH cofactor.

Experimental Protocol: Synthesis of (R)-1-Boc-3-Hydroxypiperidine

This protocol is adapted from established procedures for the (S)-enantiomer and assumes the use of a suitable (R)-selective ketoreductase.[2]

-

Preparation of Reaction Medium: In a temperature-controlled reaction vessel, prepare a 200 mM triethanolamine HCl buffer and adjust the pH to 7.5.

-

Addition of Reagents: To the buffer, add D-glucose (1.5 equivalents relative to the substrate), NADP+ (0.01 eq.), and the selected (R)-selective ketoreductase and glucose dehydrogenase.

-

Substrate Addition: Dissolve 1-Boc-3-piperidone (1.0 eq., e.g., 10 g/L) in a minimal amount of a water-miscible co-solvent like isopropanol (IPA) and add it to the reaction mixture.

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 3-24 hours).

-

Work-up and Purification: Upon completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-1-Boc-3-hydroxypiperidine. Purify via column chromatography if necessary.

Conversion to this compound

The final step is a two-stage oxidation-reduction sequence.

-

Oxidation to Aldehyde: To a solution of (R)-1-Boc-3-hydroxypiperidine in dichloromethane (DCM), add Dess-Martin periodinane (DMP) (1.2 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. Extract with DCM, dry, and concentrate to obtain the crude aldehyde.

-

Wittig Reaction & Reduction (Alternative to Grignard): A more controlled C1-elongation involves a Wittig reaction followed by reduction.

-

To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in dry THF, add n-butyllithium at 0 °C. Stir for 30 minutes.

-

Add a solution of the crude aldehyde in THF and stir for 2-3 hours. Quench with water and extract with ethyl acetate. Purify to get the 3-vinylpiperidine intermediate.

-

Dissolve the vinyl intermediate in THF and add 9-BBN (9-borabicyclo[3.3.1]nonane). Stir overnight.

-

Carefully add aqueous NaOH followed by hydrogen peroxide (H₂O₂) at 0 °C. Stir for 4 hours. Extract with ethyl acetate, dry, and purify by column chromatography to yield the final product, this compound.

-

Strategy 2: Chiral Pool Synthesis from D-Glutamic Acid

Chiral pool synthesis leverages the stereochemistry of readily available natural products. D-Glutamic acid (the unnatural enantiomer, but commercially available) provides an excellent starting point for constructing the (R)-piperidine core. The strategy involves transforming the linear amino acid into a cyclic piperidine through a series of well-controlled steps.

Synthetic Pathway Overview

The key transformations in this pathway are:

-

Protection and Esterification: Protection of the amine with a Boc group and esterification of both carboxylic acids.

-

Selective Reduction: Reduction of both esters to their corresponding primary alcohols.

-

Activation of Hydroxyl Groups: Conversion of the diol into a ditosylate to create good leaving groups.

-

Intramolecular Cyclization: Ring closure via intramolecular nucleophilic substitution to form the piperidine ring.

Note: The direct cyclization of the ditosylate typically requires an external amine to form a substituted piperidine. For the direct formation of the N-Boc piperidine, a modified strategy involving reductive amination after selective oxidation would be employed. A more direct route involves cyclization to a lactam followed by reduction.

Experimental Protocol (Adapted from L-Glutamic Acid Synthesis)

This protocol is adapted from a reported synthesis of 3-amino substituted piperidines from L-glutamic acid.[3]

-

Esterification (Dimethyl (R)-glutamate): To a suspension of D-glutamic acid (1.0 eq.) in methanol, add thionyl chloride (SOCl₂) (1.2 eq.) dropwise at 0 °C. Allow the mixture to stir at room temperature for 12 hours. Concentrate under vacuum to obtain the dimethyl ester hydrochloride salt, which is used directly in the next step.

-

Boc Protection: Dissolve the crude ester salt in CH₂Cl₂. Add triethylamine (TEA) (3.0 eq.) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq.) and a catalytic amount of DMAP. Stir at room temperature for 6 hours. Quench with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield (R)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

-

Reduction to Diol: To a solution of the N-Boc diester in methanol at room temperature, add sodium borohydride (NaBH₄) (2.5 eq.) portion-wise. Stir for 2 hours. Quench by carefully adding 10% aqueous citric acid to adjust the pH to ~5-6. Remove methanol via rotary evaporation and extract the aqueous layer with CH₂Cl₂. Dry and concentrate to yield (R)-tert-butyl (1,5-dihydroxy-2-yl)pentylcarbamate.

-

Tosylation: Dissolve the diol in CH₂Cl₂ at 0 °C. Add TEA (5.0 eq.), p-toluenesulfonyl chloride (TsCl) (3.0 eq.), and a catalytic amount of DMAP. Stir at room temperature for 1 hour. Quench with aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate to yield the crude ditosylate.

-

Cyclization & Reduction to Target: This is a critical branching point. A common method is to cyclize to the corresponding (R)-1-Boc-piperidine-3-carboxylic acid ester, which is then reduced.

-

The crude ditosylate can be treated with a base (e.g., NaH) in THF to promote intramolecular cyclization to form the N-Boc-3-(tosyloxymethyl)pyrrolidine, which can then be converted to the target through ring expansion or substitution.

-

A more direct, albeit multi-step, conversion involves selective protection/oxidation of one alcohol, cyclization, and then reduction.

-

Direct Reduction of a Carboxylic Acid Intermediate: Assuming (R)-1-Boc-piperidine-3-carboxylic acid is obtained via an alternative route (see Strategy 3), the final reduction is performed. To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq.) in dry THF at 0 °C, add lithium aluminium hydride (LiAlH₄) (1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH (aq), and water again (Fieser workup). Filter the resulting solids, and concentrate the filtrate to yield this compound.

-

Strategy 3: Chiral Resolution of Racemic Precursors

When an asymmetric synthesis is not feasible or optimized, classical resolution of a racemic intermediate provides a reliable path to the desired enantiomer. A key intermediate for this strategy is (R)-piperidine-3-carboxylic acid ((R)-nipecotic acid) or its N-protected form.

Resolution and Synthesis Pathway

The process involves resolving a racemic N-protected piperidine-3-carboxylic acid using a chiral resolving agent, followed by reduction of the carboxylic acid to the primary alcohol.

Experimental Protocol (Adapted from Patent Literature)

This protocol is based on a described method for obtaining (R)-3-Boc-aminopiperidine, adapted for the carboxylic acid intermediate.[4]

-

Salt Formation: Dissolve racemic N-Cbz-3-piperidinecarboxylic acid in a suitable solvent like ethanol. Heat the solution (e.g., to 40-50 °C) and slowly add a solution of a chiral resolving agent, such as (R)-phenylethylamine (0.7-0.9 eq.), in the same solvent.

-

Fractional Crystallization: After the addition, stir the mixture for 30 minutes, then slowly cool to 10-15 °C to allow the less soluble diastereomeric salt to crystallize. Filter the solid salt.

-

Enrichment: Recrystallize the salt from fresh ethanol to improve the diastereomeric excess. Repeat until the desired enantiomeric purity (>99% e.e.) is achieved, monitored by chiral HPLC.

-

Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with concentrated HCl to a pH of 1-2. This liberates the chiral carboxylic acid. Extract the product into ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield enantiomerically pure (R)-N-Cbz-3-piperidinecarboxylic acid.

-

Protecting Group Swap:

-

Debenzylation: Dissolve the Cbz-protected acid in methanol and hydrogenate in the presence of 10% Pd/C under an H₂ atmosphere until the reaction is complete. Filter off the catalyst.

-

Boc Protection: To the resulting solution containing crude (R)-piperidine-3-carboxylic acid, add TEA and (Boc)₂O as described in Strategy 2 (Section 3.2, Step 2) to obtain (R)-1-Boc-piperidine-3-carboxylic acid.

-

-

Final Reduction: Reduce the carboxylic acid to the target alcohol, this compound, using LiAlH₄ as described in Strategy 2 (Section 3.2, Step 5).

Comparative Analysis of Synthetic Strategies

| Strategy | Chiral Source | Key Transformation | Advantages | Disadvantages |

| 1. Chemoenzymatic | Prochiral Ketone | Asymmetric Enzymatic Reduction | High enantioselectivity (>99% e.e.), mild conditions, potentially fewer steps to chiral core. | Requires specific (R)-enzyme screening, potential for substrate/product inhibition, involves multi-step conversion from alcohol to hydroxymethyl. |

| 2. Chiral Pool | D-Glutamic Acid | Diastereoselective Cyclization | Readily available chiral starting material, well-established chemical transformations. | Longer synthetic sequence, potential for racemization at intermediate steps, requires unnatural D-amino acid. |

| 3. Chiral Resolution | Racemic Acid | Diastereomeric Crystallization | Robust and reliable method, can be scaled up effectively. | Theoretical maximum yield is 50% per resolution, can be labor-intensive, requires screening of resolving agents and solvents. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and strategic pathways. The choice of method depends critically on project-specific requirements such as scale, cost, available equipment, and the desired level of enantiopurity.

-

For high-throughput or discovery chemistry , the chemoenzymatic approach offers rapid access to the chiral core with exceptional enantiocontrol, provided a suitable (R)-selective enzyme is available.

-

For process development and scale-up , a chiral pool synthesis from D-glutamic acid presents a viable, albeit longer, route with well-defined stereochemistry from the outset.

-

The chiral resolution method remains a powerful and dependable option, particularly when other asymmetric methods prove challenging, and is often employed in industrial settings.

By understanding the causality and trade-offs inherent in each approach, researchers can confidently select and execute a synthetic plan that is best suited to their objectives, ensuring the efficient and reliable production of this vital chiral building block.

References

- Gualandi, A., & Cozzi, P. G. (2021). Asymmetric Synthesis of Piperidines. In Comprehensive Organic Synthesis II (pp. 536-589). Elsevier.

-

Buffet, J. R., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Khom, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B, 865-871. [Link]

- Chen, Y., & Xu, Y. (2018). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Journal of Biosciences and Medicines, 6, 25-33.

-

Sethi, M. K., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(1), 246-254. [Link]

-

Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 63-70. [Link]

-

Ni, Y., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase. Applied Biochemistry and Biotechnology, 181(4), 1439-1452. [Link]

-

Zhang, H., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. ResearchGate. [Link]

-

Khom, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

- Laschat, S., & Kunz, H. (1992). Amino Acids as Chiral Auxiliaries in the Asymmetric Synthesis of Piperidine Alkaloids. Synthesis, 1992(01), 90-100.

- Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine. (CN105130879A).

- Google Patents. (2013). Method for synthesizing 1-BOC-3-piperidone. (CN103304472A).

-

PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. [Link]

-

Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis. [Link]

- O'Hagan, D. (2000). Piperidine and pyridine alkaloids.

-

ResearchGate. (2019). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine... ResearchGate. [Link]

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

Physicochemical properties of tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate

Introduction: A Strategic Building Block in Modern Drug Discovery

Tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its structure combines several key features: a piperidine ring, a common scaffold in numerous approved drugs valued for its ability to impart favorable pharmacokinetic properties[1][2]; a chiral center at the 3-position, allowing for stereospecific interactions with biological targets; a primary alcohol, providing a versatile handle for further chemical modification; and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which facilitates controlled synthetic transformations.

The successful progression of any drug candidate from discovery to clinical use is fundamentally governed by its physicochemical properties.[3][4] These characteristics, including solubility, lipophilicity, and ionization state (pKa), dictate a molecule's behavior within biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[5][6] A thorough understanding and empirical determination of these properties are therefore not merely procedural; they are cornerstones of rational drug design and lead optimization.[7]

This guide provides a comprehensive framework for the characterization of tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these methodologies. While some predicted data exists, this document emphasizes the necessity of empirical measurement to build a robust and reliable data package for this valuable synthetic intermediate.

Core Molecular and Structural Attributes

A foundational characterization begins with the molecule's basic structural and physical identifiers. This data serves as the reference point for all subsequent experimental work. While specific experimental data for the (R)-enantiomer is not widely published, the properties of the racemic mixture are well-documented and provide a baseline.

| Property | Data | Source(s) |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₂H₂₃NO₃ | [8][9][10] |

| Molecular Weight | 229.32 g/mol | [8][9][10][11] |

| CAS Number | 146667-84-7 (unspecified stereochemistry) | [8][10][11][12] |

| Appearance | Colorless to light yellow liquid | [10][12] |

| Predicted pKa (Alcohol) | 15.09 ± 0.10 | [12] |

| Predicted XLogP3 | 1.7 | [13] |

Note: The structure shown is the (R)-enantiomer. Publicly available data often refers to the racemic or unspecified mixture. Stereospecific characterization is critical as chirality can influence biological activity and ADME properties.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration.[6][14] Poor solubility is a leading cause of failure for drug candidates.[14] We will focus on determining the thermodynamic equilibrium solubility , as this represents the true saturation point of the compound and is the most reliable measure for biopharmaceutical classification.[15][16]

Causality in Experimental Design

The "gold standard" shake-flask method is chosen for its accuracy and direct measurement of solubility at equilibrium.[14][17] The goal is to create a saturated solution where the dissolved compound is in equilibrium with its solid (or liquid, in this case) state. This avoids the risk of generating artificially high values from supersaturated solutions, a common issue with kinetic solubility methods.[15] The use of phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions, providing a more clinically relevant solubility value.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

-

Preparation of PBS (pH 7.4): Prepare a 0.1 M phosphate-buffered saline solution and adjust the pH to 7.40 ± 0.05 at 37 °C.

-

Sample Preparation: Add an excess amount of tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate to a series of glass vials containing the PBS buffer. "Excess" ensures that a non-dissolved phase remains, which is essential for achieving equilibrium.

-

Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1 °C. Agitate for a defined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[16]

-

Phase Separation: After incubation, allow the vials to stand undisturbed at 37 °C to let the undissolved compound settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to ensure complete separation of the excess solute.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Confirmation of Equilibrium: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[16]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic equilibrium solubility.

Lipophilicity: Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.[][19] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

-

LogP measures the distribution of the neutral form of a compound between octanol and water.[19]

-

LogD measures the distribution of all forms (neutral and ionized) of a compound at a specific pH.[20][21]

Causality in Experimental Design

For tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate, determining LogD at pH 7.4 is more pharmacologically relevant than LogP. The Boc-protected piperidine nitrogen is significantly less basic than a free secondary amine, but it can still be protonated. LogD provides a direct measure of the compound's overall lipophilicity under physiological conditions, which directly impacts its ability to cross biological membranes.[20] The shake-flask method is again the gold standard for its accuracy.[22]

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

-

Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This step is crucial to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS).

-

Partitioning: In a vial, combine a known volume of the aqueous stock solution with the same volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.[21]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Sampling & Quantification: Carefully sample both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Workflow for LogD Determination

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion: Building a Predictive Profile for Drug Development

The physicochemical properties of tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate are not static data points; they form an interconnected profile that predicts the molecule's behavior in a biological system. High solubility is the first step toward achieving adequate systemic exposure. An optimal LogD value suggests a balance between the ability to dissolve in aqueous biological fluids and the lipophilicity required to cross cell membranes. The pKa value provides the critical context for both solubility and lipophilicity, defining the charge state of the molecule in different physiological compartments.

By systematically applying the robust, gold-standard protocols outlined in this guide, researchers can generate the high-quality, empirical data necessary for making informed decisions. This characterization is a foundational investment in the drug discovery process, enabling the rational design of new chemical entities and minimizing the risk of costly late-stage failures due to poor ADME properties. [7]

References

- Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Anonymous. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. BenchChem.

- Jain, N., & Sudandray, P. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Anonymous. (2023). What are the physicochemical properties of drug? LookChem.

- Anonymous. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.

- Anonymous. Physicochemical properties. Fiveable.

- Anonymous. Protocol for Determining pKa Using Potentiometric Titration.

- Anonymous. Lipophilicity Assays. BOC Sciences.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Avdeef, A., et al. (2007).

- Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment.

- Anonymous. Tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS 146667-84-7. Home Sunshine Pharma.

- Anonymous. (2019). LogD. Cambridge MedChem Consulting.

- Townsend, B. (2024).

- Anonymous. LogD/LogP Background. Enamine.

- Anonymous. (2022). Compound solubility measurements for early drug discovery.

- Anonymous. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Anonymous. tert-Butyl 3-(2-hydroxyethyl)

- Buszewski, B., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Anonymous. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Anonymous. (2025). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors.

- Anonymous. (2025).

- Anonymous. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Gopalakrishnan, M., & Ezhilarasi, M. R. (2023).

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Grifantini, R., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed.

- PubChem. tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.

- Vitaku, E., et al. (2023).

- Anonymous. tert-Butyl 3-(2-hydroxyethyl)

- Anonymous. tert-butyl 3-(2-hydroxyethyl)

- Anonymous. tert-Butyl 3-(2-hydroxyethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. fiveable.me [fiveable.me]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 146667-84-7 [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate [cymitquimica.com]

- 11. tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate - CAS:146667-84-7 - Sunway Pharm Ltd [3wpharm.com]

- 12. Tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS 146667-84-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 19. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. acdlabs.com [acdlabs.com]

- 21. enamine.net [enamine.net]

- 22. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-1-N-Boc-Piperidine-3-ethanol

This guide provides a detailed analysis of the spectroscopic data for (R)-1-N-Boc-piperidine-3-ethanol, a key building block in pharmaceutical synthesis.[1] As a chiral molecule, its unambiguous characterization is paramount for ensuring the stereochemical integrity of downstream products. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Molecular Structure and Significance

This compound, with the CAS number 146667-84-7 for its racemic form, is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a hydroxyethyl substituent at the 3-position.[2][3] The Boc group is a common protecting group in organic synthesis, and its presence influences the spectroscopic properties of the molecule. The chiral center at the 3-position of the piperidine ring is of particular importance in the synthesis of stereospecific pharmaceuticals.

Molecular Formula: C₁₂H₂₃NO₃[4] Molecular Weight: 229.32 g/mol [4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The data is based on the analysis of structurally similar compounds.[5]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and the spectrum recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8-3.0 | Multiplet | 4H | Piperidine ring protons adjacent to N and CH₂-O |

| ~3.6 | Triplet | 2H | CH ₂-OH |

| ~1.9-1.2 | Multiplet | 7H | Remaining piperidine ring protons and CH-CH₂ |

| 1.45 | Singlet | 9H | tert-butyl protons |

| Variable | Broad Singlet | 1H | OH |

Interpretation: The large singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector. The protons of the piperidine ring exhibit complex multiplets due to their diastereotopic nature and restricted rotation around the N-Boc bond. The protons on the carbons adjacent to the nitrogen and the oxygen of the ethanol substituent are expected to be the most deshielded among the ring protons. The two protons of the CH₂ group adjacent to the hydroxyl group are expected to appear as a triplet. The hydroxyl proton itself will appear as a broad singlet, and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C =O (Boc) |

| ~79 | C (CH₃)₃ (Boc) |

| ~61 | C H₂-OH |

| ~47-40 | Piperidine C H₂ adjacent to N |

| ~39-24 | Remaining piperidine C H and C H₂ |

| 28.5 | C(C H₃)₃ (Boc) |

Interpretation: The carbonyl carbon of the Boc group is expected to resonate at a downfield chemical shift of around 155 ppm. The quaternary carbon of the tert-butyl group is found at approximately 79 ppm, while the methyl carbons of the Boc group appear as a sharp signal around 28.5 ppm. The carbon of the CH₂ group attached to the hydroxyl is expected at about 61 ppm. The carbons of the piperidine ring will have chemical shifts in the range of 24-47 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~2975, 2870 | Medium to Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate, Boc group) |

| ~1170 | Strong | C-O stretch (carbamate and alcohol) |

Interpretation: A strong, broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is due to hydrogen bonding. The strong absorption at approximately 1690 cm⁻¹ is indicative of the C=O stretching of the carbamate (Boc group). The C-H stretching vibrations of the alkyl groups are observed in the 2870-2975 cm⁻¹ region. The C-O stretching vibrations for the alcohol and the carbamate are expected to appear in the fingerprint region, around 1170 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: The mass spectrum can be obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the instrument.

Predicted Fragmentation Pattern:

Caption: Predicted ESI-MS fragmentation of this compound.

Interpretation: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 230. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) to give a fragment at m/z 174. Another common fragmentation is the loss of the entire Boc group (101 Da) resulting in a fragment at m/z 130. The tert-butyl cation at m/z 57 is also a very common and often abundant fragment from Boc-protected compounds. Further fragmentation of the piperidine ring can also occur.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive characterization of this compound. The combination of NMR, IR, and MS allows for the unambiguous confirmation of its structure. This information is critical for researchers and drug development professionals who rely on the purity and structural integrity of this important synthetic building block.

References

-

Supplementary Information for "A general catalytic platform for the α-C–H functionalization of unprotected cyclic amines". Macmillan Group, Princeton University. Available at: [Link]

-

PubChem. tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate [cymitquimica.com]

- 3. tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate - CAS:146667-84-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Navigating the Mirror World: A Technical Guide to the Chirality and Enantiomeric Purity of (R)-1-N-Boc-Piperidine-3-ethanol

Abstract

(R)-1-N-Boc-Piperidine-3-ethanol is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents. Its defined stereochemistry is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the synthesis, and more critically, the analytical methodologies required to ascertain the chirality and enantiomeric purity of this vital intermediate. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of various analytical techniques, equipping researchers, scientists, and drug development professionals with the requisite knowledge for robust quality control and process optimization.

The Significance of Chirality in Drug Development: The Case for this compound

In the realm of pharmacology, chirality is a fundamental consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Therefore, the synthesis and use of single-enantiomer drugs have become a standard in the pharmaceutical industry to improve drug efficacy and safety.[1][2]

This compound serves as a crucial chiral synthon in the development of various drugs, including analgesics and anti-inflammatory agents.[3] Its piperidine core is a common motif in bioactive molecules, and the specific (R)-configuration at the C3 position is often essential for the desired biological activity. Consequently, the ability to synthesize this compound with high enantiomeric purity and to accurately verify it is a critical aspect of drug discovery and development.

Synthetic Pathways to Enantiopure this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound, several strategies are employed, each with its own set of advantages and challenges. The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric excess (e.e.).

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate using a chiral catalyst or auxiliary. One common approach is the asymmetric reduction of a ketone precursor, N-Boc-3-piperidone, to the corresponding alcohol.

A notable method involves the use of ketoreductase (KRED) enzymes. These biocatalysts offer high enantioselectivity under mild reaction conditions, making them an environmentally friendly and efficient option.[4] The screening of various KREDs is often necessary to identify the enzyme that provides the desired (R)-alcohol with high conversion and enantiomeric excess.[4][5]

Diagram of Asymmetric Synthesis Workflow:

Caption: Asymmetric synthesis of this compound via enzymatic reduction.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Another effective strategy is to start from a readily available, enantiomerically pure natural product, a concept known as chiral pool synthesis. L-glutamic acid, a natural α-amino acid, can be a versatile starting material for the synthesis of enantiomerically pure 3-substituted piperidine derivatives. This multi-step route involves the transformation of the chiral center in the starting material into the desired stereocenter in the final product.

The Litmus Test: Determining Enantiomeric Purity

The synthesis of a chiral compound is only half the battle; verifying its enantiomeric purity is equally critical. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most widely used and robust method.[6][7]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including piperidine derivatives.[7]

Table 1: Comparison of Chiral Stationary Phases for the Analysis of 1-Boc-3-hydroxypiperidine Enantiomers

| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Observations |

| Chiralpak® IC-3 | 250 x 4.6 mm, 3 µm | 0.2% TFA in n-Hexane:IPA (95:5) | 1.0 | 30 | >1.5 | Optimized Method: Good resolution and peak shape.[7] |

| Chiralpak® IG-3 | 250 x 4.6 mm, 3 µm | Hexane:Ethanol:TFA (98:2:0.2) | 0.5 | 40 | 0.89 | Poor resolution, peaks not well separated.[7] |

| Chiralpak® OD-H | 250 x 4.6 mm, 5 µm | Hexane:Ethanol:TFA (98:2:0.2) | 0.5 | 15 | 0.56 | Poor resolution.[7] |

| Chiralpak® IE-3 | 250 x 4.6 mm, 5 µm | Hexane:IPA:TFA (95:5:0.1) | 1.2 | 40 | 1.50 | Good resolution.[7] |

Data extracted from a study on the enantiomeric separation of (S)-1-Boc-3-hydroxypiperidine, a closely related compound.[7]

Diagram of Chiral HPLC Workflow:

Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.

Experimental Protocol: Optimized Chiral HPLC Method

This protocol is adapted from a validated method for the quantification of the enantiomeric impurity of 1-Boc-3-hydroxypiperidine and is highly applicable to this compound due to their structural similarity.[5][7]

-

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm)

-

Analytical balance

-

Solvents: n-Hexane (HPLC grade), Isopropyl alcohol (IPA, HPLC grade), Trifluoroacetic acid (TFA, analytical grade)

-

-

Chromatographic Conditions:

-

Mobile Phase: A premixed solution of 0.2% Trifluoroacetic acid in a mixture of n-Hexane and Isopropyl alcohol (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Diluent: Isopropyl alcohol.

-

Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL.

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Integrate the peak areas of the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Note on Pre-column Derivatization: For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance UV detection. For instance, derivatization with para-toluenesulfonyl chloride (PTSC) can introduce a chromophore, facilitating sensitive detection.[8]

Alternative and Orthogonal Techniques

While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques offer complementary advantages.

-

Supercritical Fluid Chromatography (SFC): Chiral SFC is a faster and more environmentally friendly alternative to HPLC, using supercritical CO2 as the primary mobile phase.[6] It often provides excellent resolution for chiral separations.

-

Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[7] It is particularly useful when sample volume is limited.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR, using chiral solvating or derivatizing agents, can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6]

Conclusion and Future Perspectives

The synthesis and quality control of this compound are emblematic of the stringent requirements in modern pharmaceutical development. A thorough understanding of both the synthetic methodologies to achieve high enantiomeric purity and the analytical techniques to rigorously verify it is indispensable. While chiral HPLC remains the gold standard for enantiomeric purity determination, the exploration of greener and higher-throughput techniques like SFC will continue to be a focus in the field. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to confidently navigate the chiral landscape of this important building block, ultimately contributing to the development of safer and more effective medicines.

References

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

Sharma, S. K., & Sultana, S. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Retrieved from [Link]

-

Yadav, J. S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Sec B. Retrieved from [Link]

-

Sethi, M. K., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Retrieved from [Link]

- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

National Center for Biotechnology Information. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

-

Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. Retrieved from [Link]

-

MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Retrieved from [Link]

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-N-Boc-Piperidine-3-ethanol stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of (R)-1-N-Boc-Piperidine-3-ethanol

Abstract

This compound is a valuable chiral building block extensively used in the synthesis of complex pharmaceutical compounds and other specialty chemicals.[1][2] Its molecular architecture, featuring a Boc-protected amine and a primary alcohol on a piperidine scaffold, offers significant synthetic versatility. However, these same functional groups dictate its stability profile and define the necessary conditions for its storage and handling to prevent degradation and ensure the integrity of subsequent synthetic operations. This guide provides a comprehensive analysis of the stability of this compound, delineates its primary degradation pathways, establishes evidence-based storage and handling protocols, and presents a framework for empirical stability testing.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate | [1] |

| CAS Number | 146667-84-7 | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][3] |

| Molecular Weight | 229.32 g/mol | [1][3] |

| Appearance | Light yellow liquid | [1] |

| Purity | Typically ≥98% (by GC) | [1] |

| Storage Temp. | 0-8 °C (Refrigerated) | [1][4] |

Core Stability Profile: A Functional Group Analysis

The stability of this compound is primarily governed by the chemical nature of its two key functional groups: the N-Boc (tert-butyloxycarbonyl) protecting group and the primary ethanol side chain.

-

N-Boc Group: The Boc group is a carbamate that serves to protect the piperidine nitrogen. It is well-known for its stability towards nucleophiles and basic conditions, making it an orthogonal protecting group to base-labile groups like Fmoc.[5] However, its defining characteristic is its lability under acidic conditions, which readily cleaves the carbamate to release the free amine.[6][7]

-

Primary Alcohol: The -CH₂CH₂OH group is a primary alcohol. This functional group is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid under stronger oxidizing conditions.[8]

Caption: Key functional groups governing the stability of the molecule.

Potential Degradation Pathways

Understanding the potential routes of degradation is critical for mitigating purity loss during storage and use. The primary vulnerabilities are acid-catalyzed deprotection and oxidation.

Acid-Catalyzed Deprotection

This is the most significant degradation pathway for Boc-protected amines.[9] Exposure to acidic conditions (e.g., strong acids like HCl or TFA, or even Lewis acids) protonates the carbonyl oxygen of the Boc group. This initiates the cleavage of the tert-butyl group as a stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine, (R)-piperidine-3-ethanol, and carbon dioxide.[6][7]

Caption: Acid-catalyzed deprotection of the N-Boc group.

Oxidative Degradation

The primary alcohol and the piperidine ring nitrogen are potential sites for oxidation.

-

Alcohol Oxidation: In the presence of oxidizing agents (or atmospheric oxygen over long periods, potentially catalyzed by light or metal ions), the primary alcohol can be oxidized to the corresponding aldehyde, (R)-1-N-Boc-3-(2-oxoethyl)piperidine, or further to the carboxylic acid, (R)-1-N-Boc-piperidine-3-acetic acid.

-

Piperidine Oxidation: While less common under typical storage conditions, the piperidine ring itself can be susceptible to oxidation, potentially leading to N-oxides or ring-opened byproducts.[8]

Thermal Degradation

The N-Boc group can be thermally labile. While significant degradation typically requires temperatures well above ambient conditions, prolonged exposure to elevated temperatures can lead to the same deprotection products as acid-catalyzed cleavage.[9] This underscores the importance of refrigerated storage to minimize the rate of thermal decomposition.

Recommended Storage and Handling Conditions

To preserve the chemical integrity and purity of this compound, the following storage and handling protocols are recommended. These conditions are designed to directly counteract the degradation pathways described above.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8 °C | To minimize the rate of potential thermal degradation and slow down other chemical reactions. | [1][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent oxidation of the primary alcohol and the piperidine ring. | [8][10] |

| Container | Tightly sealed, light-resistant (amber) container. | To prevent exposure to atmospheric moisture and oxygen, and to protect against potential photolytic degradation. | [8][10] |

| Incompatibilities | Keep away from strong acids and strong oxidizing agents. | Strong acids will rapidly cleave the Boc protecting group. Strong oxidizers will degrade the alcohol functional group. | [8][11] |

| Handling | Handle in a well-ventilated area. Use appropriate PPE (gloves, eye protection). | Standard chemical safety practice to avoid inhalation and skin contact. | [10][12] |

Framework for an Empirical Stability Study

For drug development professionals, an empirical stability study is crucial for establishing a retest period or shelf life.[13][14] Such a study involves subjecting the material to various environmental conditions over time and analyzing its purity and degradation products.

Study Design

A comprehensive stability study should include long-term, accelerated, and forced degradation components, as guided by ICH principles.[15][16]

-

Long-Term Study: The compound is stored under the recommended conditions (e.g., 5 °C ± 3 °C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to establish the real-time stability profile.[14]

-

Accelerated Study: The compound is stored at elevated temperature and humidity (e.g., 25 °C / 60% RH or 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability and evaluate the impact of short-term excursions from recommended storage.[13][16]

-

Forced Degradation (Stress Testing): The compound is subjected to harsh conditions to intentionally induce degradation. This helps to identify likely degradation products and establish the specificity of the analytical methods used for stability monitoring.[13]

Caption: General workflow for a comprehensive stability study.

Experimental Protocol: Forced Degradation Study

The following protocol outlines a typical forced degradation experiment. An analytical method (e.g., reverse-phase HPLC with UV detection) should be used to quantify the remaining parent compound and the formed impurities.

1. Preparation:

-

Prepare five separate solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

2. Stress Conditions:

-

Acid Hydrolysis: To one solution, add 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: To a second solution, add 0.1 M NaOH. Heat at 60 °C for 24 hours. (Minimal degradation is expected for the Boc group, but this confirms stability).

-

Oxidative Degradation: To a third solution, add 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat a fourth solution at 80 °C for 72 hours.

-

Photostability: Expose the fifth solution to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in foil and stored alongside.

3. Analysis:

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed sample.

-

If necessary, neutralize the acid and base samples before analysis.

-

Analyze all samples by HPLC to determine the percentage of degradation and the impurity profile. Use LC-MS to identify the mass of major degradation products.

| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Primary Degradation |

| Acidic | 0.1 M HCl | 60 °C | N-Boc Deprotection |

| Basic | 0.1 M NaOH | 60 °C | Likely Stable |

| Oxidative | 3% H₂O₂ | Room Temperature | Alcohol Oxidation |

| Thermal | Heat | 80 °C | N-Boc Deprotection (slow) |

| Photolytic | Light (ICH Q1B) | Ambient Temperature | Compound-specific |

Conclusion

The stability of this compound is well-defined and manageable with appropriate precautions. Its primary liabilities are cleavage of the N-Boc group under acidic conditions and, to a lesser extent, oxidation of the primary alcohol. Adherence to recommended storage conditions—specifically refrigeration (2-8 °C) in a tightly sealed, light-resistant container under an inert atmosphere—is paramount to preserving its purity and ensuring its reliability as a synthetic intermediate. For applications in regulated environments, a formal stability study is essential to empirically define its shelf life and understand its degradation profile, thereby ensuring the quality and consistency of the final products derived from it.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Ethiopian Food and Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-N-Boc-piperidine-2-ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-1-N-Boc-piperidine-2-ethanol | C12H23NO3 | CID 1514243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. japsonline.com [japsonline.com]

- 15. humiditycontrol.com [humiditycontrol.com]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

Commercial availability and suppliers of (R)-1-N-Boc-Piperidine-3-ethanol

A Technical Guide to (R)-1-N-Boc-Piperidine-3-ethanol: Commercial Availability, Characterization, and Applications

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile framework for introducing diverse functional groups. The introduction of chirality to the piperidine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets. This compound, a chiral building block, offers a synthetically tractable handle—the primary alcohol—for elaboration into more complex structures, while the Boc-protecting group ensures stability and allows for selective deprotection. This guide provides an in-depth technical overview of this valuable reagent, covering its commercial availability, synthesis, analytical characterization, and key applications for professionals in drug discovery and chemical development.

Section 1: Chemical Identity and Properties